

# 1-(2,4-Dimethoxyphenyl)piperazine as a tool compound in neuroscience

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 1-(2,4-Dimethoxyphenyl)piperazine |
| Cat. No.:      | B095406                           |

[Get Quote](#)

An In-Depth Guide to **1-(2,4-Dimethoxyphenyl)piperazine** as a Tool Compound in Neuroscience

For researchers, scientists, and drug development professionals, the following application notes and protocols provide a comprehensive technical guide to the use of **1-(2,4-Dimethoxyphenyl)piperazine** as a versatile tool compound in neuroscience. This document details its mechanism of action, provides validated experimental protocols, and offers insights into data interpretation, grounded in authoritative scientific literature.

## Introduction: The Arylpiperazine Scaffold in Neuropharmacology

The piperazine moiety is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting therapeutic agents.<sup>[1]</sup> Arylpiperazine derivatives, in particular, have been extensively explored for their ability to modulate monoaminergic systems, leading to the development of antipsychotic, antidepressant, and anxiolytic drugs.<sup>[1]</sup> **1-(2,4-Dimethoxyphenyl)piperazine** belongs to this important class of compounds. Its utility as a tool compound stems from its specific interactions with key neurotransmitter receptors, allowing researchers to probe the function of these receptors in both healthy and diseased states. This guide serves to elucidate the pharmacological profile of **1-(2,4-Dimethoxyphenyl)piperazine** and provide practical methodologies for its application in neuroscience research.

# Physicochemical Properties & Synthesis Overview

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental settings.

| Property          | Value                                                                                                   |
|-------------------|---------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-(2,4-dimethoxyphenyl)piperazine                                                                       |
| Synonyms          | DMPP                                                                                                    |
| CAS Number        | 38869-33-3 (as HCl)                                                                                     |
| Molecular Formula | $C_{12}H_{18}N_2O_2$                                                                                    |
| Molar Mass        | 222.28 g/mol                                                                                            |
| Appearance        | Typically a white to off-white solid                                                                    |
| Solubility        | Soluble in DMSO and methanol. Hydrochloride salts are generally more water-soluble. <a href="#">[2]</a> |

**Synthesis Note:** The synthesis of arylpiperazines is well-established in organic chemistry. A common method involves the palladium-catalyzed Buchwald-Hartwig amination, which efficiently couples an aryl halide (e.g., 1-bromo-2,4-dimethoxybenzene) with piperazine. This method is valued for its operational simplicity and tolerance of various functional groups, making it suitable for generating a library of analogs for structure-activity relationship (SAR) studies.[\[3\]](#)

## Mechanism of Action: A Multi-Target Receptor Profile

**1-(2,4-Dimethoxyphenyl)piperazine**, like many arylpiperazines, exhibits a multi-target receptor binding profile. Its primary interactions are with serotonin (5-HT) and dopamine receptors, which are critical targets in the treatment of psychiatric and neurological disorders. The precise affinity and functional activity at these receptors dictate its utility as a research tool.

## Receptor Binding Affinity

The affinity of a compound for its receptor is a critical parameter, typically expressed as the inhibition constant ( $K_i$ ). The following table summarizes the binding affinities for key arylpiperazine analogs, providing a strong inferential profile for **1-(2,4-Dimethoxyphenyl)piperazine**. The substitution pattern on the phenyl ring significantly influences receptor affinity and selectivity.[\[4\]](#)

| Receptor Subtype        | 1-(2-methoxyphenyl)piperazine Ki (nM)  | 1-(2,3-dichlorophenyl)piperazine Ki (nM) | Notes & Inferences for 1-(2,4-Dimethoxyphenyl)piperazine                                                                                                                                                                   | Reference |
|-------------------------|----------------------------------------|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 5-HT <sub>1A</sub>      | High Affinity (Subnanomolar to low nM) | Moderate Affinity                        | The methoxy group at the ortho position is a key determinant for high 5-HT <sub>1A</sub> affinity. The addition of a second methoxy group at the 4-position is expected to maintain or slightly modify this high affinity. | [5][6][7] |
| 5-HT <sub>2A</sub>      | Low to Moderate Affinity               | Moderate Affinity                        | Generally exhibits lower affinity for 5-HT <sub>2A</sub> compared to 5-HT <sub>1A</sub> , conferring selectivity.                                                                                                          | [5]       |
| Dopamine D <sub>2</sub> | Moderate Affinity                      | High Affinity                            | Arylpiperazines frequently bind to D <sub>2</sub> receptors. The affinity can vary significantly with substitution.                                                                                                        | [5][8]    |
| Dopamine D <sub>3</sub> | Moderate to High Affinity              | High Affinity (Subnanomolar)             | D <sub>3</sub> receptors are another key                                                                                                                                                                                   | [8]       |

|                        |                           |     |                                                                                                                                                      |
|------------------------|---------------------------|-----|------------------------------------------------------------------------------------------------------------------------------------------------------|
|                        |                           |     | target for this class, with some analogs showing high potency and selectivity.                                                                       |
| $\alpha_1$ -Adrenergic | Moderate to High Affinity | N/A | Cross-reactivity at $\alpha_1$ -adrenergic receptors is a common feature of this class and [5][6] a critical parameter to assess for selectivity.[6] |

## Signaling Pathways

The interaction of **1-(2,4-Dimethoxyphenyl)piperazine** with its primary target, the 5-HT<sub>1A</sub> receptor, initiates a cascade of intracellular events. The 5-HT<sub>1A</sub> receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G $\alpha$ i/o proteins.

Causality of the Pathway:

- **Agonist Binding:** An agonist binds to the 5-HT<sub>1A</sub> receptor.
- **G-Protein Activation:** This binding event causes a conformational change in the receptor, which activates the associated heterotrimeric G-protein (G $\alpha$ i/o, G $\beta$  $\gamma$ ). The G $\alpha$ i subunit releases GDP and binds GTP.
- **Effector Modulation:** The activated G $\alpha$ i-GTP subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Ion Channel Gating:** The dissociated G $\beta$  $\gamma$  subunit can directly interact with and open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability.

An antagonist, conversely, would bind to the receptor but fail to induce this conformational change, thereby blocking the effects of endogenous serotonin or other agonists.



[Click to download full resolution via product page](#)

### 5-HT<sub>1A</sub> Receptor Signaling Pathway

## Experimental Applications & Protocols

The multi-target profile of **1-(2,4-Dimethoxyphenyl)piperazine** makes it a valuable tool for dissecting complex neurobiological systems. Below are detailed protocols for its

characterization and use.

## Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the affinity ( $K_i$ ) of the compound for a specific receptor, such as the 5-HT<sub>1A</sub> receptor, by measuring its ability to compete with a radiolabeled ligand.

**Principle:** This is a competitive binding assay. A constant concentration of a high-affinity radioligand (e.g., [<sup>3</sup>H]8-OH-DPAT for 5-HT<sub>1A</sub> receptors) is incubated with a membrane preparation containing the receptor of interest. Increasing concentrations of the unlabeled test compound (**1-(2,4-Dimethoxyphenyl)piperazine**) are added, and the displacement of the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding is the  $IC_{50}$  value.

Workflow Diagram:

[Click to download full resolution via product page](#)

## Radioligand Binding Assay Workflow

## Step-by-Step Methodology:

- Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In 1.5 mL tubes, add the following in order:
  - Assay Buffer (50 mM Tris-HCl, 10 mM MgSO<sub>4</sub>, 0.5 mM EDTA, pH 7.4).
  - Test Compound: **1-(2,4-Dimethoxyphenyl)piperazine** at various concentrations (e.g., 10<sup>-11</sup> to 10<sup>-5</sup> M).
  - Radioligand: A fixed concentration of [<sup>3</sup>H]8-OH-DPAT (e.g., 1 nM).
  - Membrane Preparation: Add a consistent amount of protein (e.g., 50-100 µg).
  - Control Tubes: Prepare tubes for total binding (no test compound) and non-specific binding (containing a high concentration of an unlabeled standard, e.g., 10 µM serotonin).
- Incubation: Vortex the tubes gently and incubate at a specified temperature and time (e.g., 30 minutes at 25°C) to reach equilibrium. The choice of time and temperature is critical and should be optimized for the specific receptor-ligand pair.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
- Washing: Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to minimize non-specific binding.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding: Total Binding (dpm) - Non-Specific Binding (dpm).

- Plot the percentage of specific binding inhibition versus the log concentration of **1-(2,4-Dimethoxyphenyl)piperazine**.
- Fit the data to a sigmoidal dose-response curve to determine the  $IC_{50}$  value.
- Calculate the  $Ki$  value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where  $[L]$  is the concentration of the radioligand and  $Kd$  is its dissociation constant.

## Protocol 2: In Vivo 8-OH-DPAT-Induced Hypothermia Assay

This protocol assesses the in vivo antagonist activity of **1-(2,4-Dimethoxyphenyl)piperazine** at presynaptic 5-HT<sub>1A</sub> autoreceptors.

Principle: Activation of 5-HT<sub>1A</sub> autoreceptors in the dorsal raphe nucleus by agonists like 8-OH-DPAT leads to a well-characterized, dose-dependent decrease in core body temperature.[7][9] A 5-HT<sub>1A</sub> receptor antagonist will block this effect. This model is a robust and reliable method for assessing the in vivo functional activity of test compounds at these receptors.

### Step-by-Step Methodology:

- Animal Acclimation: Use male Sprague-Dawley rats (200-250g). House the animals in a temperature-controlled room (e.g.,  $21 \pm 1^{\circ}\text{C}$ ) with a 12-hour light/dark cycle for at least one week before the experiment.
- Baseline Temperature: On the day of the experiment, measure the baseline core body temperature of each rat using a rectal probe lubricated with petroleum jelly. Handle animals gently to minimize stress-induced hyperthermia.
- Drug Administration (Antagonist): Administer **1-(2,4-Dimethoxyphenyl)piperazine** or vehicle (e.g., saline with 1% Tween 80) via the desired route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.). The dose and pretreatment time must be optimized. A typical pretreatment time is 30-60 minutes.
- Drug Administration (Agonist): At time  $T=0$  (after the pretreatment period), administer the 5-HT<sub>1A</sub> agonist 8-OH-DPAT (e.g., 0.1-0.5 mg/kg, s.c.).

- Temperature Monitoring: Measure the core body temperature at regular intervals after 8-OH-DPAT administration (e.g., every 30 minutes for 2 hours).
- Data Analysis:
  - For each animal, calculate the change in temperature ( $\Delta T$ ) from its baseline at each time point.
  - Compare the  $\Delta T$  in the group treated with **1-(2,4-Dimethoxyphenyl)piperazine** + 8-OH-DPAT to the group treated with vehicle + 8-OH-DPAT.
  - A statistically significant reduction in the hypothermic response in the test group indicates 5-HT<sub>1A</sub> antagonist activity. Use appropriate statistical tests, such as a two-way ANOVA with post-hoc analysis.

**Trustworthiness & Self-Validation:** In all protocols, the inclusion of appropriate controls is paramount. For binding assays, total and non-specific binding controls are essential. For functional and in vivo assays, vehicle controls and positive controls (known agonists/antagonists) validate the assay's performance and ensure that observed effects are due to the test compound.

## Conclusion and Future Perspectives

**1-(2,4-Dimethoxyphenyl)piperazine** is a valuable pharmacological tool for investigating the serotonergic and dopaminergic systems. Its characteristic profile as a high-affinity ligand, particularly at 5-HT<sub>1A</sub> receptors, allows for the precise modulation of these targets in a variety of experimental paradigms. The protocols detailed herein provide a robust framework for researchers to characterize its binding and functional properties and to apply it in relevant in vivo models to probe the physiological roles of its target receptors. Future research may focus on using this compound to explore the therapeutic potential of multi-target ligands in complex CNS disorders like depression and Alzheimer's disease, where modulating multiple neurotransmitter systems simultaneously may offer enhanced efficacy.[\[10\]](#)[\[11\]](#)

## References

- para-Methoxyphenylpiperazine - Wikipedia. (n.d.).
- Knez, D., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D<sub>2</sub>) and serotonin (5-HT<sub>1A</sub>) receptors. Archiv der

Pharmazie, 340(9), 456-65. doi: 10.1002/ardp.200700062.

- Ségard, T., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. *Neurobiology of Disease*, 129, 217-233. doi: 10.1016/j.nbd.2019.03.028.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. *Journal of Medicinal Chemistry*, 54(9), 3206-21. doi: 10.1021/jm101459g.
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.
- Piperazine synthesis. (n.d.). Organic Chemistry Portal.
- Piperazine - Wikipedia. (n.d.).
- Di Cesare, M. A., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. *Bioorganic & Medicinal Chemistry*, 8(5), 873-81. doi: 10.1016/s0968-0896(00)00028-6.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
- What is the mechanism of Piperazine? (2024). Patsnap Synapse.
- Anum, T. N., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. *ACS Chemical Neuroscience*, 12(20), 3855-3866.
- Schetz, J. A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. *Journal of Medicinal Chemistry*, 48(3), 859-71. doi: 10.1021/jm049479+.
- Synthesis of 1-(2-methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine. (n.d.).
- Szałach, A., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. *ACS Chemical Neuroscience*, 14(10), 1845-1858. doi: 10.1021/acschemneuro.3c00074.
- Siwek, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. *International Journal of Molecular Sciences*, 25(18), 10091.
- Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. *Journal of Medicinal Chemistry*, 38(12), 2108-15. doi: 10.1021/jm00012a009.

- del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. *British Journal of Pharmacology and Chemotherapy*, 22, 413-29. doi: 10.1111/j.1476-5381.1964.tb01999.x.
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Cherry.
- Campagna, F., et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. *Journal of Medicinal Chemistry*, 44(25), 4431-42. doi: 10.1021/jm010866v.
- Kung, H. F., et al. (1995). 4-(2'-methoxyphenyl)-1-[2'-(N-(2"-pyridinyl)-p-iodobenzamido)ethyl]piperazine and 4-(2'-methoxyphenyl)-1-[2'-(N-(2"-pyridinyl)-p-fluorobenzamido)ethyl]piperazine (p-MPPI and p-MPPF) as serotonin 5-HT1A receptor antagonists. *Journal of Pharmacology and Experimental Therapeutics*, 272(1), 429-37.
- Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. *European Journal of Pharmacology*, 281(1), 81-8. doi: 10.1016/0014-2999(95)00234-4.
- de Santana, F. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. *Fundamental & Clinical Pharmacology*, 33(1), 31-45. doi: 10.1111/fcp.12408.
- Zernov, N., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. *Scientific Reports*, 14(1), 24195.
- Zernov, N. V., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. *Acta Naturae*, 12(3), 76-83.
- In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (2005). ResearchGate.
- Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. *Journal of Chromatography B*, 798(2), 333-342. doi: 10.1016/j.jchromb.2003.10.004.
- Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. *Molecules*, 25(18), 4220.
- De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. *ChemMedChem*, 17(22), e202200305. doi: 10.1002/cmdc.202200305.

- Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. *MedChemComm*, 10(3), 435-447.
- El-Gazzar, M. G., et al. (2023). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. *Molecules*, 28(20), 7136.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 1185292-95-8: Piperazine, 1-[(2,4-dimethoxyphenyl)meth... [cymitquimica.com]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(2'-Methoxyphenyl)-1-[2'-(N-(2"-pyridinyl)-p-iodobenzamido)ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-(N-(2"-pyridinyl)-p- fluorobenzamido)ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2,4-Dimethoxyphenyl)piperazine as a tool compound in neuroscience]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095406#1-2-4-dimethoxyphenyl-piperazine-as-a-tool-compound-in-neuroscience>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)